molecular formula C15H18F3NO B12273224 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B12273224
M. Wt: 285.30 g/mol
InChI Key: SMVCCYJZLWCSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[321]octan-8-ol is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group and a benzyl group attached to an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors to form the azabicyclo[3.2.1]octane core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The azabicyclo[3.2.1]octane core provides structural rigidity, facilitating specific binding interactions. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol
  • 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol

Uniqueness

3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is unique due to the combination of its trifluoromethyl group, benzyl group, and azabicyclo[3.2.1]octane core. This combination imparts distinct chemical properties, such as enhanced lipophilicity and structural rigidity, which are not commonly found in similar compounds.

Properties

IUPAC Name

3-benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)14(20)12-6-7-13(14)10-19(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCCYJZLWCSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2(C(F)(F)F)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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